molecular formula C30H18N2O3 B12554341 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione CAS No. 189383-92-4

6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione

Cat. No.: B12554341
CAS No.: 189383-92-4
M. Wt: 454.5 g/mol
InChI Key: BHCFUUXTMWNAPF-UHFFFAOYSA-N
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Description

6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione is a synthetic organic compound that belongs to the class of tetracene derivatives This compound is characterized by the presence of a phenyldiazenyl group attached to a phenoxy group, which is further connected to a tetracene-5,12-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 4-(Phenyldiazenyl)phenol: This intermediate is prepared by diazotization of aniline followed by coupling with phenol.

    Formation of 6-{4-[(E)-Phenyldiazenyl]phenoxy}hexan-1-ol: The 4-(phenyldiazenyl)phenol is reacted with 6-chloro-1-hexanol in the presence of potassium carbonate and a trace amount of potassium iodide in dimethylformamide (DMF).

    Final Coupling with Tetracene-5,12-dione: The 6-{4-[(E)-Phenyldiazenyl]phenoxy}hexan-1-ol is then coupled with tetracene-5,12-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-tetracene derivatives.

    Substitution: Various substituted phenoxy-tetracene derivatives.

Scientific Research Applications

6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its potential anticancer applications, where it can induce apoptosis through the activation of caspase-3 and the release of lactate dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione is unique due to the presence of the phenyldiazenyl group, which imparts distinct electronic properties and enhances its potential applications in organic electronics and optoelectronics. Additionally, its ability to interact with DNA and induce apoptosis makes it a promising candidate for anticancer research.

Properties

CAS No.

189383-92-4

Molecular Formula

C30H18N2O3

Molecular Weight

454.5 g/mol

IUPAC Name

6-(4-phenyldiazenylphenoxy)tetracene-5,12-dione

InChI

InChI=1S/C30H18N2O3/c33-28-24-12-6-7-13-25(24)29(34)27-26(28)18-19-8-4-5-11-23(19)30(27)35-22-16-14-21(15-17-22)32-31-20-9-2-1-3-10-20/h1-18H

InChI Key

BHCFUUXTMWNAPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=C4C(=CC5=CC=CC=C53)C(=O)C6=CC=CC=C6C4=O

Origin of Product

United States

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